molecular formula C15H14F3N3O2 B15147224 N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine

N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine

Cat. No.: B15147224
M. Wt: 325.29 g/mol
InChI Key: BUSJRNIPPUGZIN-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group and a p-tolyl group attached to the pyrimidine ring, along with a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]alanine
  • N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]valine

Uniqueness

N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine is unique due to its specific combination of functional groups and its potential applications in various fields. Its trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications.

Properties

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.29 g/mol

IUPAC Name

2-[methyl-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C15H14F3N3O2/c1-9-3-5-10(6-4-9)11-7-12(15(16,17)18)20-14(19-11)21(2)8-13(22)23/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

BUSJRNIPPUGZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N(C)CC(=O)O)C(F)(F)F

Origin of Product

United States

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